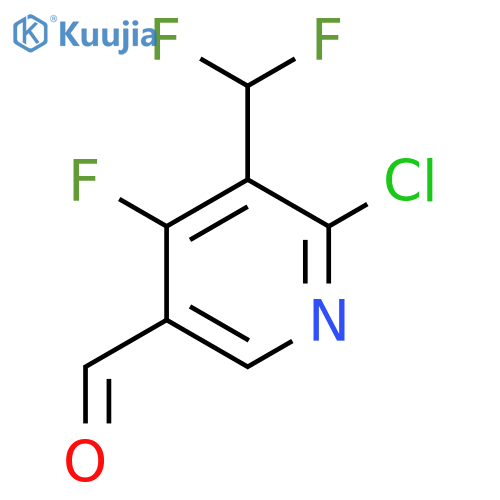Cas no 1806978-46-0 (2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde)

1806978-46-0 structure
商品名:2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde
CAS番号:1806978-46-0
MF:C7H3ClF3NO
メガワット:209.553031206131
CID:4865887
2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde
-
- インチ: 1S/C7H3ClF3NO/c8-6-4(7(10)11)5(9)3(2-13)1-12-6/h1-2,7H
- InChIKey: PDEUGQKLMSYXIO-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(F)F)=C(C(C=O)=CN=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 193
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 30
2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029054441-250mg |
2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde |
1806978-46-0 | 97% | 250mg |
$950.40 | 2022-03-31 | |
| Alichem | A029054441-500mg |
2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde |
1806978-46-0 | 97% | 500mg |
$1,581.10 | 2022-03-31 | |
| Alichem | A029054441-1g |
2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde |
1806978-46-0 | 97% | 1g |
$2,950.20 | 2022-03-31 |
2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde 関連文献
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
1806978-46-0 (2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde) 関連製品
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 68551-17-7(Isoalkanes, C10-13)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
